molecular formula C13H21N3O B1470429 3-cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol CAS No. 2098136-53-7

3-cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol

Cat. No. B1470429
CAS RN: 2098136-53-7
M. Wt: 235.33 g/mol
InChI Key: TUMQKBGOKHBCEY-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol, or 3CPP, is an organic compound that has been studied extensively for its potential as a therapeutic agent. 3CPP has been found to have a wide range of therapeutic applications, including anti-inflammatory, anticonvulsant, and anxiolytic effects. Additionally, 3CPP has been studied for its potential to act as a neurotransmitter modulator and to act as a positive allosteric modulator of the GABAergic system.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Acetylenic 2-Pyrazolines and Pyrazoles: This compound is used in the synthesis of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles and 1H-pyrazoles, demonstrating notable fluorescent abilities, which are significant for various scientific applications (Odin et al., 2022).
  • Synthesis of Novel Heterocyclic Amino Acids: The compound is employed in synthesizing novel heterocyclic amino acids, useful as achiral and chiral building blocks in various chemical syntheses (Matulevičiūtė et al., 2021).

Applications in Drug Development

  • Development of Histamine-3 Receptor (H3R) Antagonists: It has been used in the creation of high-affinity selective H3R antagonists, which have potential implications in neurological and psychiatric disorders (Dandu et al., 2012).
  • Potential in Cancer Treatment: The pyrazole derivatives, including compounds like 3-cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol, have been explored for their potential as antiproliferative agents in cancer treatment (Ananda et al., 2017).

Biological Screening and Pharmacological Studies

  • Antibacterial and Antimalarial Activities: Compounds synthesized using this chemical have been screened for antibacterial, antitubercular, and antimalarial activities, indicating its significance in developing new therapeutic agents (Sapariya et al., 2017).
  • Receptor Binding Studies: The compound has been used in synthesizing pyrazolo derivatives for receptor binding assays, which is crucial in understanding receptor-ligand interactions in pharmacology (Guca, 2014).

Advanced Chemical Synthesis

  • Development of Advanced Building Blocks for Drug Discovery: The compound serves as an advanced building block in the synthesis of novel chemical entities, demonstrating its versatility in medicinal chemistry and drug development (Feskov et al., 2019).

properties

IUPAC Name

5-cyclobutyl-2-(piperidin-3-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c17-13-7-12(11-4-1-5-11)15-16(13)9-10-3-2-6-14-8-10/h7,10-11,14-15H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMQKBGOKHBCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CC3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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